molecular formula C11H7ClN2O2S2 B14493238 (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate CAS No. 64808-32-8

(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate

Cat. No.: B14493238
CAS No.: 64808-32-8
M. Wt: 298.8 g/mol
InChI Key: KBSZFENXOJKCKD-UHFFFAOYSA-N
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Description

(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate is an organic compound that belongs to the class of thiocyanates Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur

Chemical Reactions Analysis

Types of Reactions

(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: Thiocyanates can be oxidized to form sulfonyl compounds.

    Reduction: Reduction of thiocyanates can lead to the formation of thiols.

    Substitution: Thiocyanates can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiocyanates can yield sulfonyl compounds, while reduction can produce thiols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate include other organic thiocyanates such as phenyl thiocyanate and methyl thiocyanate .

Uniqueness

What sets this compound apart from other thiocyanates is its specific molecular structure, which includes a 4-chloro-3-[(thiocyanato)methyl]benzoate moiety.

Properties

CAS No.

64808-32-8

Molecular Formula

C11H7ClN2O2S2

Molecular Weight

298.8 g/mol

IUPAC Name

thiocyanatomethyl 4-chloro-3-(thiocyanatomethyl)benzoate

InChI

InChI=1S/C11H7ClN2O2S2/c12-10-2-1-8(3-9(10)4-17-5-13)11(15)16-7-18-6-14/h1-3H,4,7H2

InChI Key

KBSZFENXOJKCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCSC#N)CSC#N)Cl

Origin of Product

United States

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